molecular formula C22H23N3O2 B2859764 (4-ethoxyphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2191266-11-0

(4-ethoxyphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2859764
CAS RN: 2191266-11-0
M. Wt: 361.445
InChI Key: KDJXEHCOYNBDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality (4-ethoxyphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethoxyphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential as Imaging Agents

Synthesis of PET Agents for Parkinson's Disease Imaging : A study elaborated on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. The compound was synthesized with high radiochemical yield and purity, highlighting its utility in neuroimaging applications (Wang et al., 2017).

Chemical Synthesis and Reactivity

Novel Synthesis Methods : Research on the synthesis of Vertilecanin C and derivatives via nicotinic acid demonstrated innovative approaches to creating complex chemical structures, showcasing the compound's versatility in organic synthesis (Demirci et al., 2008).

Benzylisoquinoline Alkaloids : The compound was identified as a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, contributing to the understanding of natural product chemistry and potential bioactive compounds (Pudjiastuti et al., 2010).

Isomorphous Structures Analysis : A study on isomorphous methyl- and chloro-substituted heterocyclic analogues, including the compound, revealed insights into structural isomorphism and the chlorine-methyl exchange rule, enhancing our understanding of molecular design principles (Swamy et al., 2013).

Molecular Docking and Biological Evaluation

Anticancer and Antitubercular Activities : Research into pyrazoline incorporated isoxazole derivatives, related to the compound, demonstrated significant binding affinity in molecular docking studies and showed promising anticancer and antitubercular activities, suggesting potential therapeutic applications (Radhika et al., 2020).

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-3-27-19-10-8-16(9-11-19)22(26)25-14-17-6-4-5-7-20(17)21(15-25)18-12-23-24(2)13-18/h4-13,21H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJXEHCOYNBDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxyphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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